molecular formula C18H21NO4 B8040432 2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid

2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid

Cat. No.: B8040432
M. Wt: 315.4 g/mol
InChI Key: FKQGXXOHZUTZBF-UHFFFAOYSA-N
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Description

Compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” is a chemical entity with various applications in scientific research and industry

Preparation Methods

The preparation of compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” involves several synthetic routes and reaction conditions. Industrial production methods typically include:

    Thermally Induced Phase Separation (TIPS): This method involves the separation of phases induced by temperature changes.

    Non-Solvent Induced Phase Separation (NIPS): This technique uses a non-solvent to induce phase separation.

    Vapor-Induced Phase Separation: This method involves the use of vapor to induce phase separation.

    Solvent Evaporation Phase Inversion: This technique involves the evaporation of solvent to achieve phase inversion.

Chemical Reactions Analysis

Compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compound “2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-13-8-6-9-14(5-2)16(13)19(12(3)18(21)22)17(20)15-10-7-11-23-15/h6-12H,4-5H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQGXXOHZUTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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